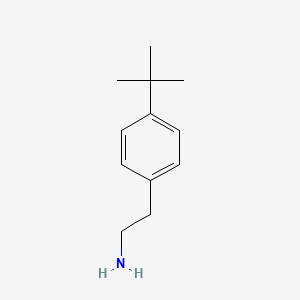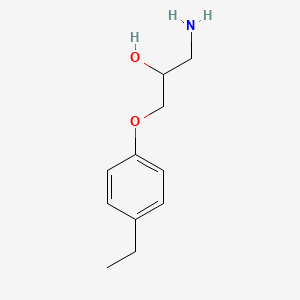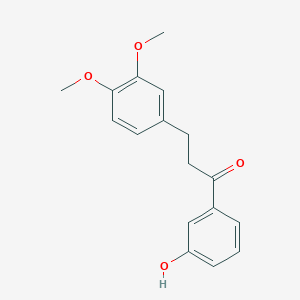
2-(4-tert-Butylphenyl)ethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with tert-butyl groups and ethylamine moieties involves multiple steps, including displacement, acylation, Wittig cyclization, nucleophilic substitution, and reduction . For example, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was achieved through a series of reactions starting from an optically active material . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials in three steps with an overall yield of 81% .
Molecular Structure Analysis
The molecular structures of compounds containing tert-butyl groups and ethylamine moieties are characterized by techniques such as 1H NMR, IR, MS, and X-ray crystallography . For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . The molecular and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized, revealing intramolecular hydrogen bonds .
Chemical Reactions Analysis
The tert-butyl group and ethylamine moiety in these compounds participate in various chemical reactions. For example, the tert-butyl group can influence the reactivity of amino groups in the synthesis of hyperbranched polyimides . In the context of gold complexes, the tert-butylphenyl groups are part of ligands that undergo electron-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups and ethylamine moieties are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and stability of the compounds . The electronic structure of gold complexes containing tert-butylphenyl groups was elucidated using spectroscopic methods and DFT calculations, showing different oxidation states and radical species . Additionally, the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives was investigated, indicating the potential for rapid onset of antidepressant activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Ortho-Substituted 4-Pyrazolyl-2-Ethylamines
2-(4-tert-Butylphenyl)ethylamine derivatives, specifically in the context of synthesizing ortho-substituted 4-pyrazolyl-2-ethylamines, are used in medicinal chemistry due to their low molecular weight and unique three-dimensional character. These derivatives are valuable in studying the human transient receptor potential vanilloid 1 (TRPV1/VR1) (O'mahony et al., 2019).
Antibacterial and Modulatory Activity
Compounds synthesized from lapachol and nor-lapachol, using 2-(4-tert-Butylphenyl)ethylamine analogs, have shown potential antibacterial properties. These substances were evaluated for their activity against bacterial ATCC strains and clinical isolates, demonstrating promising results when combined with aminoglycosides (Figueredo et al., 2020).
Photopolymerization Applications
2-(4-tert-Butylphenyl)ethylamine derivatives are used in photopolymerization processes. These compounds, in combination with certain dyes, are critical in initiating free radical photopolymerization and cationic photopolymerization under specific conditions, leading to the production of 3D patterns with reversible swelling and shape-memory effects (Chen et al., 2021).
Synthesis of Heterocyclic Compounds with Antioxidative and Antimicrobial Activities
2-(4-tert-Butylphenyl)ethylamine is used to synthesize novel heterocyclic compounds, such as 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives. These derivatives exhibit antioxidative and antimicrobial activities, with some showing enhanced activity against specific microorganisms (Yildirim, 2020).
Production of Heat-Resistant Biopolyurea
Genetically engineered Escherichia coli has been used to fermentatively produce 2-(4-aminophenyl)ethylamine, a monomer for advanced materials. The synthesized polyureas from this diamine exhibit excellent thermostability, making them suitable for industrial production of heat-resistant materials (Minakawa et al., 2022).
Dual Chemosensor for Metal Ions
A compound based on 2-(4-tert-Butylphenyl)ethylamine acts as a dual chemosensor for Zn2+ and Al3+ ions. This sensor demonstrates distinct separation in excitation and emission wavelengths, making it a valuable tool in metal ion detection (Roy et al., 2019).
Safety And Hazards
2-(4-tert-Butylphenyl)ethylamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It’s advised to handle this compound with appropriate safety measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCZSFRAGKIIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370886 | |
| Record name | 2-(4-tert-Butylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)ethylamine | |
CAS RN |
91552-82-8 | |
| Record name | 2-(4-tert-Butylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)







![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)